molecular formula C21H14FN3O B11022112 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11022112
M. Wt: 343.4 g/mol
InChI Key: QFTNVWFALQJNBY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1144427-81-5) is a synthetic small molecule with the molecular formula C21H14FN3O and a molecular weight of 343.4 g/mol . This compound belongs to the quinoline-4-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its diverse biological potential . Quinoline-4-carboxamide derivatives have been identified from phenotypic screens for antiplasmodial activity and are known to exhibit low nanomolar potency against Plasmodium falciparum , the most deadly malaria parasite . The mechanism of action for this class is associated with the inhibition of translation elongation factor 2 (PfEF2), a novel target that is critical for protein synthesis in the parasite . Beyond infectious disease research, quinoline derivatives are extensively investigated in oncology for their ability to act as growth inhibitors by inducing cell cycle arrest and apoptosis, and for their activity against a range of cancer cell lines . Researchers value this chemotype for its potential against multidrug-resistant pathogens and its applicability in developing novel therapeutic agents. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H14FN3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14FN3O/c22-15-9-7-14(8-10-15)20-12-18(17-5-1-2-6-19(17)25-20)21(26)24-16-4-3-11-23-13-16/h1-13H,(H,24,26)

InChI Key

QFTNVWFALQJNBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Pfitzinger mechanism proceeds through:

  • Base-induced ring-opening of isatin to form an α-ketoamide intermediate.

  • Nucleophilic attack by the acetophenone enolate on the α-ketoamide, followed by cyclodehydration to yield the quinoline scaffold.

Typical Conditions

  • Solvent: Ethanol/water (3:1 v/v)

  • Base: Potassium hydroxide (2 equiv)

  • Temperature: 125°C (microwave-assisted)

  • Yield: 70–85%

Structural Modifications

The 4-fluorophenyl group at position 2 is introduced by selecting 4-fluoroacetophenone as the starting material. Substituting acetophenone with electron-withdrawing groups (e.g., fluorine) enhances the electrophilicity of the ketone, favoring cyclization.

Suzuki Cross-Coupling for Late-Stage Functionalization

For substrates where the Pfitzinger reaction is incompatible with sensitive substituents, Suzuki-Miyaura coupling offers a modular approach to install the 4-fluorophenyl group post-cyclization. This method utilizes a brominated quinoline intermediate and 4-fluorophenylboronic acid under palladium catalysis.

Reaction Protocol

  • Quinoline Bromination: 2-Bromoquinoline-4-carboxylic acid is synthesized via Pfitzinger condensation using 2-bromoacetophenone.

  • Coupling Reaction:

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2 equiv)

    • Solvent: DME/H₂O (4:1 v/v)

    • Temperature: 80°C, 12 hours

    • Yield: 60–75%

Advantages and Limitations

  • Advantages: Enables incorporation of aryl groups incompatible with Pfitzinger conditions.

  • Limitations: Requires inert atmosphere and costly palladium catalysts.

Amide Bond Formation via Carbodiimide Coupling

The final step involves coupling 2-(4-fluorophenyl)quinoline-4-carboxylic acid with 3-aminopyridine. This is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Reaction Optimization

  • Activators: HOBt mitigates racemization and improves coupling efficiency.

  • Solvent: DMF enhances reagent solubility.

  • Base: Diisopropylethylamine (DIPEA) neutralizes HCl byproduct.

Procedure

  • Activation: Carboxylic acid (1 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 10 minutes.

  • Coupling: 3-Aminopyridine (2 equiv) is added, and the mixture is stirred at room temperature for 12–18 hours.

  • Workup: Extraction with ethyl acetate and purification via silica chromatography yield the final product (55–65%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost Scalability
Pfitzinger + Coupling70–8524 hLowHigh
Suzuki + Coupling60–7536 hHighModerate

Key Observations

  • The Pfitzinger route is more efficient for large-scale synthesis due to lower catalyst costs.

  • Suzuki coupling offers flexibility for structural diversification but is less economical.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.96 (d, J = 2.0 Hz, 1H, pyridine-H), 8.48 (s, 1H, quinoline-H), 7.41 (d, J = 8.3 Hz, 2H, fluorophenyl-H).

  • HRMS: Calculated for C₂₁H₁₄FN₃O ([M+H]⁺): 343.1055; Found: 343.1051.

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point: 215–217°C (decomposition observed above 220°C).

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Microreactor systems reduce reaction times and improve heat transfer during Pfitzinger condensation, achieving 90% yield at 150°C.

Solvent Recycling

DMF is recovered via distillation, reducing waste and production costs by 30% .

Chemical Reactions Analysis

Types of Chemical Reactions

This compound participates in three primary reaction categories:

1.1 Oxidation
The quinoline ring undergoes oxidation at the nitrogen atom or aromatic positions. Common products include:

  • Quinoline N-oxide derivatives via reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Hydroxylated quinoline analogs using potassium permanganate in acidic conditions.

1.2 Reduction

  • Hydrogenation of the pyridine ring using H₂/Pd-C in ethanol yields tetrahydropyridine derivatives.

  • Nitro group reduction (if present in analogs) with SnCl₂/HCl produces amine intermediates.

1.3 Substitution

  • Fluorophenyl group reactivity : Nucleophilic aromatic substitution (SNAr) at the para-fluorine position with amines or thiols under basic conditions (e.g., K₂CO₃/DMF).

  • Amide hydrolysis : Cleavage of the carboxamide bond using HCl/EtOH (reflux) generates quinoline-4-carboxylic acid and 3-aminopyridine.

Reagents and Conditions

Key reaction parameters from synthesis and modification studies:

Reaction TypeReagents/ConditionsTemperature/TimeYield (%)Source
AmidationEDC, HOBt, DIEA in DMFRT, 12–16 hrs65–78
Oxidation (N-oxide)mCPBA, CH₂Cl₂0°C → RT, 4 hrs82
SNArPiperidine, K₂CO₃, DMF80°C, 6 hrs57
Hydrolysis6M HCl, EtOHReflux, 3 hrs89

Reaction Mechanisms

3.1 Amidation (Synthesis Step)
The Pfitzinger reaction-derived quinoline intermediate reacts with 3-aminopyridine via carbodiimide-mediated coupling (EDC/HOBt). DIEA deprotonates the amine, facilitating nucleophilic attack on the activated carboxylate .

3.2 Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom activates the phenyl ring for SNAr. Attack by piperidine at the para position proceeds through a Meisenheimer complex, stabilized by K₂CO₃.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound ModificationReaction Rate (vs. Parent)Notes
3-Fluorophenyl substituent1.5× faster SNArIncreased electron withdrawal
Pyridin-4-yl vs. pyridin-3-yl2× slower oxidationSteric hindrance at N-oxide site
Chlorophenyl substituent3× faster hydrolysisEnhanced electrophilicity

Scientific Research Applications

Structure

The compound features a quinoline backbone, which is known for its biological activity. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit anticancer properties through various mechanisms, including inhibition of receptor tyrosine kinases. For instance, studies have shown that compounds similar to 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide can effectively inhibit the c-Met kinase, which is implicated in several cancer types. A related study identified a quinoline derivative with an IC50 value of 0.59 nM against c-Met, suggesting that modifications to the quinoline structure can lead to potent anticancer agents .

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial activities. The incorporation of various substituents on the quinoline scaffold can enhance its efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies indicate that similar compounds exhibit promising antibacterial and antifungal activity, making them candidates for further investigation in the development of new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may offer neuroprotective benefits. The ability of these compounds to cross the blood-brain barrier and interact with neuroreceptors positions them as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into their pharmacological profiles are ongoing to elucidate their mechanisms of action in neuroprotection.

Inhibition of Enzymatic Activity

The compound's structural features suggest potential as an inhibitor of various enzymes involved in metabolic pathways. Studies on related compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory processes. This positions this compound as a candidate for anti-inflammatory drug development.

Case Study 1: Anticancer Activity Assessment

In a comparative study involving various quinoline derivatives, researchers synthesized multiple analogs of this compound and assessed their cytotoxicity against several cancer cell lines (A549, H460). The results indicated that modifications to the fluorophenyl group significantly influenced the antiproliferative activity, highlighting the importance of structural optimization in drug design.

CompoundCell LineIC50 (nM)
Compound AA54950
Compound BH46030
This compound U87MG15

Case Study 2: Neuroprotective Evaluation

A study investigating the neuroprotective effects of several quinoline derivatives included assessments of oxidative stress markers in neuronal cell cultures treated with this compound. Results demonstrated a significant reduction in oxidative damage compared to control groups, suggesting its potential role in mitigating neurodegeneration.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and pyridinyl groups enhance its binding affinity to these targets, while the quinoline core provides a rigid framework that facilitates specific interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide (Target) 2-(4-Fluorophenyl), 4-(pyridin-3-yl-carboxamide) C₂₁H₁₅FN₃O 325.37 Fluorine enhances electron withdrawal; pyridinyl aids hydrogen bonding .
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide () 2-Phenyl (non-fluorinated), 4-(pyridin-3-yl-carboxamide) C₂₁H₁₅N₃O 325.37 Lacks fluorine; reduced electron-withdrawing effects .
N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide () 2-(Pyridin-3-yl), 4-(2-hydroxyphenyl-carboxamide) C₂₁H₁₅N₃O₂ 341.36 Hydroxyphenyl group improves solubility but may reduce lipophilicity .
2-(4-Ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide () 2-(4-Ethoxyphenyl), 4-[(4-fluorophenyl)methyl-carboxamide] C₂₅H₂₀FN₃O₂ 437.45 Ethoxy group increases lipophilicity; fluorophenylmethyl may alter bioavailability .
(S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide () 6-Methoxyquinoline, cyano-difluoropyrrolidinyl side chain C₂₂H₂₀F₂N₄O₃ 446.42 Pyrrolidinyl group enhances conformational rigidity; IC₅₀ = 8.5 nM for FAP inhibition .

Key Observations

Substituent Impact on Bioactivity: The fluorophenyl group in the target compound may improve target binding compared to non-fluorinated analogs (e.g., ) due to enhanced electron withdrawal and hydrophobic interactions.

Carboxamide Variations :

  • Pyridin-3-yl carboxamide (target) is a common pharmacophore in kinase inhibitors, whereas hydroxyphenyl () or imidazo-pyridinyl () groups introduce distinct hydrogen-bonding profiles.

Activity Data: The compound in exhibits nanomolar inhibition (IC₅₀ = 8.5 nM) against fibroblast activation protein (FAP), suggesting that quinoline-4-carboxamide derivatives can achieve high potency with optimized substituents .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide , also known by its CAS number 1144427-81-5 , is a member of the quinoline-4-carboxamide family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H14FN3O
  • Molecular Weight : 343.35 g/mol
  • CAS Number : 1144427-81-5
  • Synonyms : 4-Quinolinecarboxamide, 2-(4-fluorophenyl)-N-(pyridin-3-yl)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, quinoline derivatives have been studied for their effects against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus2.4
Escherichia coli1.0
Pseudomonas aeruginosa1.5

The compound's ability to inhibit bacterial growth is linked to its interaction with DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. The binding affinity of quinoline derivatives to DNA gyrase has been reported to be comparable to standard antibiotics, suggesting potential as an alternative treatment for resistant strains .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with tubulin polymerization.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-720.1ROS generation
KB-V114Tubulin polymerization interference
A54910Apoptosis induction

Antimalarial Activity

Quinoline derivatives are also recognized for their antimalarial properties. The compound has shown efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in the parasite:

  • EC50 : 120 nM against P. falciparum
  • Oral Efficacy : ED90 values below 1 mg/kg in P. berghei mouse models .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, quinoline derivatives have demonstrated antioxidant activity, which may contribute to their therapeutic potential . The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of a series of quinoline derivatives, including the target compound, against common pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and improved membrane penetration capabilities .

Study on Anticancer Mechanisms

In another study focusing on anticancer mechanisms, it was found that quinoline derivatives could induce apoptosis in cancer cells via ROS-mediated pathways. The compounds were tested against various cancer cell lines, showing promising IC50 values and indicating a need for further development into clinical candidates .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide, and how do variations in reaction conditions affect product yield?

Methodological Answer: The synthesis involves multi-step reactions, including quinoline core formation followed by fluorophenyl and pyridinyl coupling. Key reagents like PyBOP in DMF with N-methylmorpholine (NMM) as a base are critical for amide bond formation, as seen in analogous quinoline-4-carboxamide syntheses . Optimized conditions (e.g., 24-hour reaction time at room temperature) yield 50–70% purity post-column chromatography. Factors such as solvent polarity, stoichiometric ratios, and temperature gradients (e.g., avoiding >40°C to prevent byproduct formation) significantly impact yield and purity .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: High-resolution ¹H/¹³C NMR distinguishes regioisomers by analyzing coupling patterns (e.g., J = 8.6 Hz for fluorophenyl protons). ESI-MS confirms molecular weight (e.g., m/z 376.3 [M+1]), while reverse-phase HPLC (Zorbax SB-C18 column, acetonitrile/water gradient) achieves ≥98% purity . X-ray crystallography resolves ambiguous NOE correlations in sterically hindered regions, particularly between the quinoline and pyridinyl moieties .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel quinoline-4-carboxamide derivatives with improved bioactivity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding substituent placement for target interactions. ICReDD’s integrated approach combines computational modeling with experimental validation, reducing trial-and-error by 40% in identifying optimal pathways . For example, simulating fluorophenyl ring rotation barriers (ΔG‡ ≈ 12 kcal/mol) informs analogs with enhanced kinase binding .

Q. What experimental and analytical approaches address discrepancies in reported IC₅₀ values for quinoline-4-carboxamide inhibitors across different assay systems?

Methodological Answer: Standardize assay conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability. Use surface plasmon resonance (SPR) for direct binding affinity measurements (KD values) and cellular thermal shift assays (CETSA) to confirm target engagement in physiological environments . Bland-Altman meta-analysis quantifies inter-lab variability, while adjusting buffer ionic strength (e.g., 150 mM NaCl) reduces false positives from compound aggregation .

Q. What strategies optimize the metabolic stability of fluorophenyl-substituted quinoline carboxamides without compromising target affinity?

Methodological Answer: Introduce electron-withdrawing groups (e.g., trifluoromethyl at the quinoline 8-position) to reduce CYP450 oxidation, as shown in comparative pharmacokinetic studies (t₁/₂ increased from 2.1 to 6.8 hours) . Deuterium incorporation at labile C-H bonds (e.g., benzylic positions) further extends half-life, validated via in vitro microsomal assays (human liver microsomes, NADPH cofactor) . Parallel artificial membrane permeability assays (PAMPA) guide logP adjustments to maintain blood-brain barrier penetration .

Q. How can reaction engineering principles be applied to scale up the synthesis of this compound while maintaining reproducibility?

Methodological Answer: Transition from batch to continuous flow reactors improves heat/mass transfer, with controlled residence times (e.g., 30 minutes at 80°C) ensuring consistent yields (>90% conversion) . Computational fluid dynamics (CFD) models predict mixing inefficiencies in large-scale vessels, guiding impeller design. In-line process analytical technology (PAT), such as FTIR, monitors intermediate formation (e.g., quinoline-4-carboxylic acid) for real-time adjustments .

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